molecular formula C10H13NSi B163219 4-[(Trimethylsilyl)ethynyl]pyridine CAS No. 133810-35-2

4-[(Trimethylsilyl)ethynyl]pyridine

Cat. No.: B163219
CAS No.: 133810-35-2
M. Wt: 175.3 g/mol
InChI Key: CWZAHASBSZJRDV-UHFFFAOYSA-N
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Description

4-[(Trimethylsilyl)ethynyl]pyridine is an organic compound with the chemical formula C10H13NSi. It is a derivative of pyridine, where a trimethylsilyl group is attached to the ethynyl group at the 4-position of the pyridine ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.

Scientific Research Applications

4-[(Trimethylsilyl)ethynyl]pyridine has a wide range of applications in scientific research:

Safety and Hazards

4-[(Trimethylsilyl)ethynyl]pyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[(Trimethylsilyl)ethynyl]pyridine can be synthesized through the reaction of 4-bromopyridine with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(Trimethylsilyl)ethynyl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine-based alcohols .

Mechanism of Action

The mechanism by which 4-[(Trimethylsilyl)ethynyl]pyridine exerts its effects involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and ethynyl groups. These groups enhance the compound’s reactivity, allowing it to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application, such as in drug development or material science[4][4].

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Trimethylsilyl)ethynyl]pyridine
  • 4-[(Trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine

Uniqueness

4-[(Trimethylsilyl)ethynyl]pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise chemical modifications .

Properties

IUPAC Name

trimethyl(2-pyridin-4-ylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NSi/c1-12(2,3)9-6-10-4-7-11-8-5-10/h4-5,7-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZAHASBSZJRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444643
Record name 4-[(Trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133810-35-2
Record name 4-[(Trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trimethylsilyl ethynyl)pyridine
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Synthesis routes and methods I

Procedure details

The procedure was identical to Example 1, with the exception that 4-cyanopyridine (0.208 g; 2.00 mmol) was used as a substrate instead of benzonitrile and lithium trimethylacetylide (8.00 ml; 4.00 mmol; 0.5 M in THF) was used instead of the in situ derived lithium acetylide made from trimethylsilylacetylene and n-butyllithium. GC analysis of the organic phase of the hydrolyzed reaction sample after 20 h at 65° C. showed the presence of 1.12 mmol (56% yield) of 4-(trimethylsilylethynyl)pyridine and no remaining 3-cyanopyridine in the reaction mixture.
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Synthesis routes and methods II

Procedure details

Heat a mixture of 4-bromopyridine hydrochloride (1.0 eq), ethynyl-trimethyl-silane (2.0 eq), PdCl2(PPh3)2 (0.1 eq), CuI (0.2 eq) and diisopropyl ethyl amine (10 eq) in DMF at 70° C. for 18 hours. Dilute with methylene chloride, and wash with water. Dry over MgSO4, filter and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to give the title compound. MS (IS) 176.0 (M+1); TLC (20% ether in hexanes): Rf=0.1.
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Synthesis routes and methods III

Procedure details

A flask was charged with 4-bromopyridine.HCl (2.46 g, 12.65 mmol) and triethylamine (40 mL) and sparged with nitrogen for 15 min. To this was added ethynyltrimethylsilane (1.967 mL, 13.92 mmol) and purged 15 min longer. To this was added copper(I) iodide (0.120 g, 0.633 mmol), and Pd(PPh3)2Cl2 (0.444 g, 0.633 mmol). The reaction was stirred at room temperature for 72 h. The reaction was warmed to 50° C. and held at that temperature for 24 h. The reaction was diluted with ethyl acetate (60 mL) and poured into water. The black heterogeneous emulsion was filtered through a plug of celite and the layers separated. The organics were washed with brine, dried over magnesium sulfate, and concentrated. Column chromatography (5%-->25% EtOAc/Hex) gave 667 mg (30%) as a dark oil. 1H-NMR (CDCl3, 500 MHz) δ 8.58 (d, J=6.1, 2H), 7.33 (d, J=6.1, 2H), 0.29 (s, 9H). 13C-NMR (CDCl3, 126 MHz) δ 149.8, 131.3, 125.9, 102.1, 100.1, −0.2. Mass spec.: 176.14 (MH)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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